REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]([O:14][CH3:15])[N:7]=1)=[O:5])C.[OH-].[Na+]>C(O)C.O>[CH3:13][O:12][C:10]1[CH:9]=[C:8]([O:14][CH3:15])[N:7]=[C:6]([C:4]([OH:5])=[O:3])[N:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=CC(=N1)OC)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
This solution is stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
most of the ethanol is removed on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
FILTRATION
|
Details
|
any precipitated product is filtered off with suction
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC1=NC(=NC(=C1)OC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |